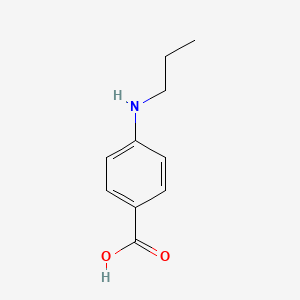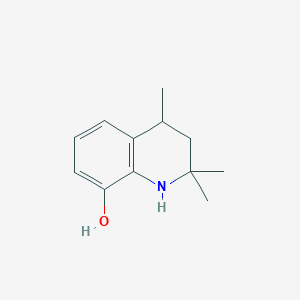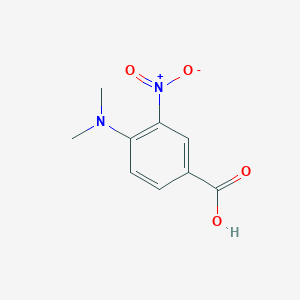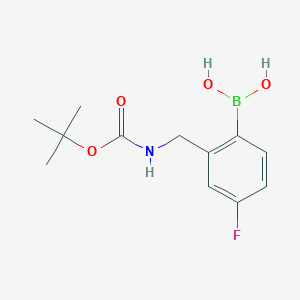
1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercaptopropionic acid (3-MPA) is an organosulfur compound with the formula HSCH2CH2CO2H. It is a bifunctional molecule, containing both carboxylic acid and thiol groups . It is a colorless oil . It is used as a self-assembled monolayer (SAM) with a thiol and carboxylic groups . It has short carbon chains and is mainly used as a capping agent on a variety of nanoparticles .
Synthesis Analysis
3-MPA is used in the production of synthetic and semi-synthetic proteins . It is used to produce hydrophilic SAMs, which are terminated with carboxylic acids and can be further functionalized .Molecular Structure Analysis
The molecular formula of 3-MPA is C3H6O2S . The molar mass is 106.14 g/mol .Chemical Reactions Analysis
The mechanism of the oxidation of 3-MPA by hydrogen peroxide was studied in the acidic pH range. The nucleophilic attack by sulphur on the peroxide bond controls the rate .Physical And Chemical Properties Analysis
3-MPA has a boiling point of 110 °C (20 hPa), a density of 1.22 g/cm3 (20 °C), and a melting point of 17 - 19 °C . Its vapor pressure is 0.04 mmHg at 20 °C .Aplicaciones Científicas De Investigación
Self-Assembled Monolayers (SAMs)
- Application : 3-Mercaptopropionic acid is used to produce hydrophilic SAMs with thiol and carboxylic groups .
- Procedure : The compound is applied to a substrate to form a monolayer. The thiol group binds to the substrate, while the carboxylic acid group remains exposed, allowing further functionalization .
- Results : The resulting SAMs can be used in various applications, including biosensors .
Capping Agent for Nanoparticles
- Application : This compound is used as a capping agent on a variety of nanoparticles .
- Procedure : The compound is mixed with nanoparticles, where it binds to their surface and prevents aggregation .
- Results : The capped nanoparticles can be used in various applications, including biomedical labeling .
Electrochemical Detection
- Application : SAMs of 3-Mercaptopropionic acid are capped on ZnSe quantum dots for the electrochemical detection of dopamine .
- Procedure : The compound is applied to quantum dots, which are then used in an electrochemical cell .
- Results : The presence of dopamine changes the electrical properties of the cell, allowing its detection .
Extraction and Preconcentration of Metal Ions
- Application : The compound is used to modify the surface of iron oxide nanoparticles in the extraction and preconcentration of Al³⁺ and Cr³⁺ ions from different biological samples .
- Procedure : The modified nanoparticles are mixed with the sample, where they bind to the metal ions .
- Results : The nanoparticles are then removed, bringing the metal ions with them. This allows the concentration of the ions to be determined .
Safety And Hazards
3-MPA may be corrosive to metals. It is toxic if swallowed, causes severe skin burns and eye damage, and is harmful if inhaled . It should not be released into the environment . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
6-methyl-1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-7-3-2-4-8(10(13)14)11(7)9(12)5-6-15/h7-8,15H,2-6H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIOKYGCFGNNCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CCS)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385412 |
Source


|
| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Mercaptopropanoyl)-6-methylpiperidine-2-carboxylic acid | |
CAS RN |
174909-66-1 |
Source


|
| Record name | 1-(3-Mercapto-1-oxopropyl)-6-methyl-2-piperidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)







![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)




